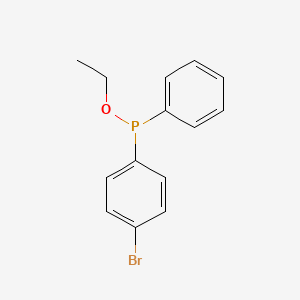
Ethyl (4-bromophenyl)phenylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-bromophenyl)phenylphosphinite is an organophosphorus compound that features a phosphinite group bonded to an ethyl group, a 4-bromophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-bromophenyl)phenylphosphinite typically involves the reaction of 4-bromophenylphosphine with ethyl alcohol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-Bromophenylphosphine+Ethyl Alcohol→Ethyl (4-bromophenyl)phenylphosphinite+Hydrogen Gas
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-bromophenyl)phenylphosphinite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted phenylphosphinites.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Ethyl (4-bromophenyl)phenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of ethyl (4-bromophenyl)phenylphosphinite involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The phosphinite group plays a crucial role in stabilizing the metal center and enhancing its reactivity.
Comparison with Similar Compounds
Phenylphosphinites: Compounds with a phenyl group instead of the 4-bromophenyl group.
Ethylphosphinites: Compounds with an ethyl group instead of the phenyl group.
Bromophenylphosphinites: Compounds with a bromophenyl group but different substituents on the phosphorus atom.
Uniqueness: Ethyl (4-bromophenyl)phenylphosphinite is unique due to the presence of both ethyl and 4-bromophenyl groups, which confer specific electronic and steric properties. These properties make it particularly effective as a ligand in catalysis and as a building block in organic synthesis.
Properties
CAS No. |
66055-63-8 |
|---|---|
Molecular Formula |
C14H14BrOP |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
(4-bromophenyl)-ethoxy-phenylphosphane |
InChI |
InChI=1S/C14H14BrOP/c1-2-16-17(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11H,2H2,1H3 |
InChI Key |
SQDRXTOPGMJHIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


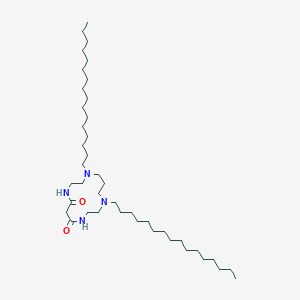


![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
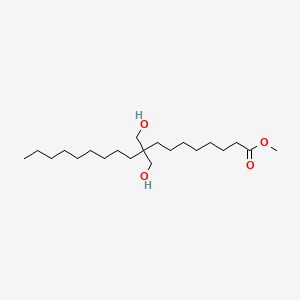
![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
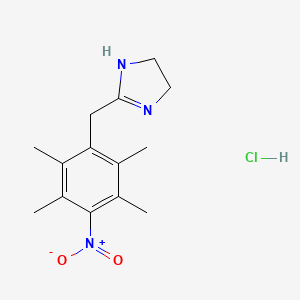
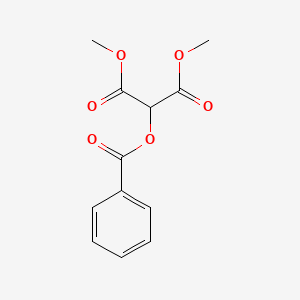
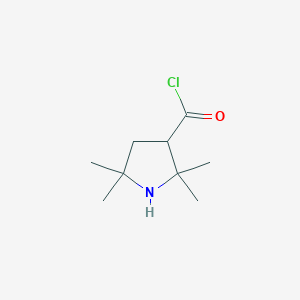
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)
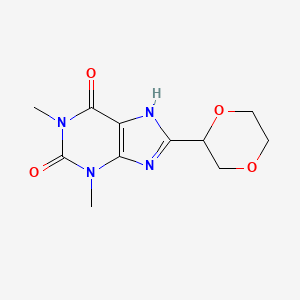
![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)

